1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone
Description
1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at position 5. This pyrimidine is linked to a piperazine ring, which is further connected to a 2-(4-fluorophenyl)ethanone group. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors or GPCR modulators .
Properties
IUPAC Name |
1-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O/c1-15-11-16(2)28(25-15)20-13-19(23-14-24-20)26-7-9-27(10-8-26)21(29)12-17-3-5-18(22)6-4-17/h3-6,11,13-14H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBUPYKULOLWJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701117566 | |
| Record name | 1-[4-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]-2-(4-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701117566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171892-55-9 | |
| Record name | 1-[4-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]-2-(4-fluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171892-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]-2-(4-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701117566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Pyrimidine vs. Pyrazolo-Pyrimidine Cores
- Target Compound : Pyrimidine ring with a 3,5-dimethylpyrazole substituent. The pyrimidine’s nitrogen atoms provide hydrogen-bonding sites, while the pyrazole adds steric bulk and hydrophobic character .
- EP 1 808 168 B1 Derivatives (): Feature a fused pyrazolo[3,4-d]pyrimidin-4-yloxy core. The fused system increases planarity, enhancing π-π interactions but reducing conformational flexibility compared to the target compound’s non-fused pyrimidine-pyrazole unit .
Dihydropyridine vs. Pyrimidine Cores
- Compound F523-1496 (): Incorporates a dihydropyridine ring linked to a fluorophenyl-pyrazole.
Substituent Analysis
Piperazine-Linked Groups
- Target Compound: 2-(4-fluorophenyl)ethanone.
- Compound 21 (): Contains a thiophen-2-yl methanone group.
- Compound 5 (): Uses a 4-(1H-pyrazol-4-yl)butan-1-one chain. The longer butanone linker may increase flexibility and hydrophobic interactions but reduce target specificity .
Heterocyclic Substituents
- EP 1 926 722 B1 () : Includes trifluoromethylphenyl and imidazole groups. The trifluoromethyl group enhances lipophilicity and bioavailability, while the imidazole offers additional hydrogen-bonding sites, contrasting with the target’s dimethylpyrazole .
- Compound 852310-42-0 (): Substituted with a pyrrole-sulfonyl group. The sulfonyl moiety increases acidity and solubility (6.4 µg/mL at pH 7.4) but may reduce membrane permeability compared to the target’s ethanone .
Structural and Functional Implications
Physicochemical Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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